![molecular formula C8H8ClN3S B13068880 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorothiophene and 2-aminomethylimidazole.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A base like potassium carbonate is often used to facilitate the reaction.
Procedure: The 3-chlorothiophene is first activated by a halogenation reaction, followed by nucleophilic substitution with 2-aminomethylimidazole to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.
Pathways Involved: It can inhibit specific enzymes or disrupt cellular processes, leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another heterocyclic compound with a similar thiophene ring structure.
3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazole: Shares the thiophene ring but differs in the heterocyclic ring structure.
Uniqueness: 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine is unique due to its specific combination of the thiophene and imidazole rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8ClN3S |
|---|---|
Poids moléculaire |
213.69 g/mol |
Nom IUPAC |
1-[(3-chlorothiophen-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H8ClN3S/c9-6-1-4-13-7(6)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11) |
Clé InChI |
GTFZKDIRUKQQGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Cl)CN2C=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


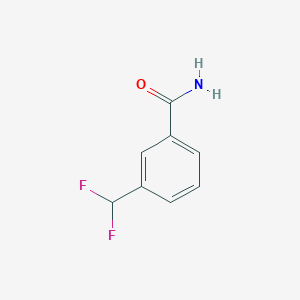
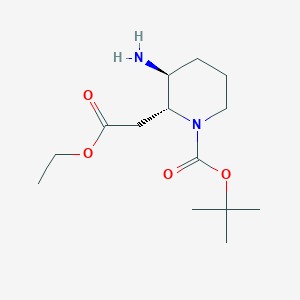

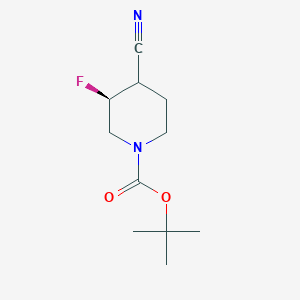
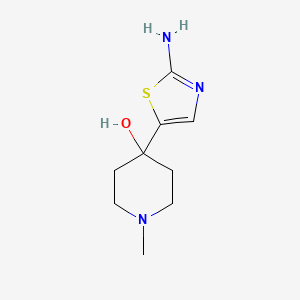
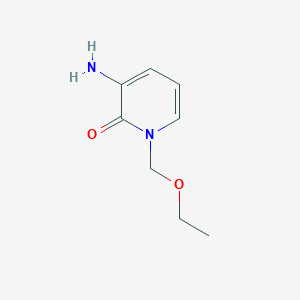
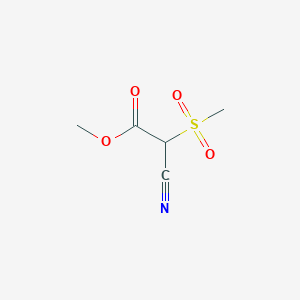
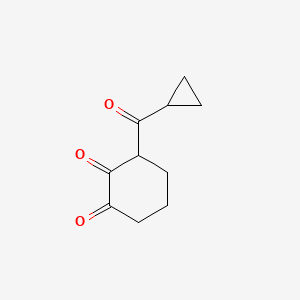
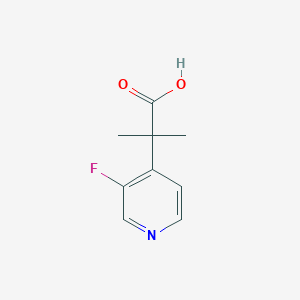
![1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13068836.png)
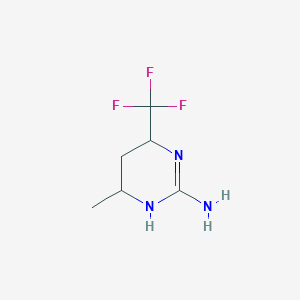
![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide](/img/structure/B13068855.png)

